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Cat. No.: B15577730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of

effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for

in vivo mRNA delivery, with the ionizable lipid component being a key determinant of their

efficacy and safety. This guide provides a detailed comparison of two prominent ionizable

lipids: 306-O12B, a novel lipidoid demonstrating high efficiency in liver-targeted applications,

and SM-102, a well-established lipid integral to the Moderna COVID-19 vaccine.

This comparison synthesizes available experimental data to offer insights into the respective

strengths and characteristics of each lipid, aiding researchers in the selection and design of

LNPs for their specific therapeutic applications.

Overview and Chemical Properties
SM-102 is a synthetic, ionizable amino lipid that has been extensively characterized and

validated through its use in the Moderna (Spikevax) COVID-19 vaccine.[1][2] Its structure

features a tertiary amine head group and ester bonds, which contribute to its biodegradability.

[1] At physiological pH (around 7.4), SM-102 is nearly neutral, minimizing non-specific

interactions with cell membranes.[1] However, in the acidic environment of the endosome, its

amine group becomes protonated, leading to a positive charge. This charge facilitates the

disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.

[1][3]
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306-O12B is an ionizable cationic lipidoid that has shown significant promise for liver-specific

delivery of genetic payloads.[4][5][6] It has been effectively used in preclinical studies for in vivo

CRISPR-Cas9-based genome editing.[4][7] LNPs formulated with 306-O12B have

demonstrated potent and specific accumulation in hepatocytes following intravenous

administration.[4]

Feature 306-O12B SM-102

CAS Number 2566523-06-4[4] 2089251-47-6[1]

Molecular Formula C59H115N3O8S8[4] C44H87NO5[2]

Formula Weight 1251.1 g/mol [4] 710.182 g·mol−1[2]

Type Ionizable Cationic Lipidoid[4]
Ionizable Cationic Amino

Lipid[1][2]

Key Structural Feature
Tail-branched bioreducible

lipidoid[5]

Tertiary amine head group with

ester linkages[1]

Performance and Efficacy in mRNA Delivery
Direct comparative studies between 306-O12B and SM-102 are limited in the public domain.

However, by examining data from separate studies, we can infer their respective performance

characteristics.

2.1. In Vivo Delivery and Protein Expression

306-O12B has been shown to be highly effective for liver-targeted mRNA delivery. In a study

involving the co-delivery of Cas9 mRNA and a single-guide RNA (sgAngptl3), LNPs formulated

with 306-O12B resulted in a median editing rate of 38.5% in the liver of mice. This was

significantly higher than the 14.6% editing rate achieved with LNPs formulated with the well-

known lipid, DLin-MC3-DMA.[7] This superior performance also translated to a more significant

reduction in serum ANGPTL3 protein, LDL-C, and triglyceride levels.[7] The study highlighted

the high specificity of 306-O12B LNPs for liver hepatocytes.[7]

SM-102 has demonstrated high efficacy for intramuscular mRNA delivery, as evidenced by its

use in the Moderna vaccine.[2] In a study comparing SM-102 with ALC-0315 (the ionizable lipid
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in the Pfizer-BioNTech vaccine), SM-102-formulated LNPs exhibited higher luciferase

expression in mice following intramuscular injection.[8] While effective for intramuscular

administration, SM-102 formulated LNPs have also been observed to lead to off-target

expression in the liver and spleen.[9]

2.2. Physicochemical Properties of Formulated LNPs

The physical characteristics of LNPs are crucial for their stability and in vivo performance.

Below is a summary of typical properties for LNPs formulated with each lipid, though it is

important to note that these can vary based on the full formulation composition and

manufacturing process.

Parameter 306-O12B LNPs SM-102 LNPs

Particle Size (Z-average) ~80-100 nm ~80-120 nm[10]

Polydispersity Index (PDI) < 0.2 < 0.2[10]

mRNA Encapsulation

Efficiency
~96%[11] >95%[10]

Surface Charge (Zeta

Potential)

Near-neutral at physiological

pH

Near-neutral at physiological

pH[10]

Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of LNP formulations.

Below are representative protocols for preparing LNPs with 306-O12B and SM-102.

3.1. LNP Formulation with 306-O12B

This protocol is based on the methodology described for liver-targeted in vivo genome editing.

[11]

Lipid Stock Solutions:

306-O12B, cholesterol, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-

dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) are dissolved in
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ethanol.

mRNA Solution:

mRNA is dissolved in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

Formulation Procedure (Microfluidic Mixing):

The lipid components are mixed in ethanol to achieve a final molar ratio of 50% 306-O12B,

38.5% cholesterol, 10% DOPC, and 1.5% DMG-PEG.[11]

The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes

of a microfluidic mixing device (e.g., a NanoAssemblr).

The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

The resulting LNP suspension is collected and dialyzed against phosphate-buffered saline

(PBS) at pH 7.4 to remove ethanol and raise the pH.

The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

3.2. LNP Formulation with SM-102

This protocol is a standard method for preparing SM-102 LNPs, similar to that used for mRNA

vaccines.[12][13]

Lipid Stock Solutions:

SM-102, cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and a PEG-lipid

(e.g., DMG-PEG 2000) are dissolved in ethanol.[12]

mRNA Solution:

mRNA is dissolved in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).[14]

Formulation Procedure (Microfluidic Mixing):
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The lipids are combined in ethanol to a molar ratio of 50% SM-102, 10% DSPC, 38.5%

cholesterol, and 1.5% DMG-PEG 2000.[12]

The lipid mixture in ethanol and the mRNA in aqueous buffer are mixed using a microfluidic

device.

The mixture is then dialyzed against PBS (pH 7.4) to buffer exchange and remove ethanol.

The LNPs are concentrated if necessary and sterile-filtered.

Visualizations
4.1. LNP Formulation Workflow
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General LNP Formulation Workflow
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Caption: A generalized workflow for the formulation of lipid nanoparticles using microfluidic

mixing.

4.2. Cellular Uptake and mRNA Release Pathway
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Mechanism of LNP-mediated mRNA Delivery
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Caption: The cellular pathway of LNP uptake and subsequent release of mRNA into the

cytoplasm.

Concluding Remarks
Both 306-O12B and SM-102 are highly effective ionizable lipids for mRNA delivery, albeit with

differing optimal applications based on current research.

SM-102 is a clinically validated and robust choice for applications such as intramuscular

vaccines, where potent protein expression and immune activation are desired. Its

performance is well-documented, making it a reliable standard for comparative studies.

306-O12B stands out for its exceptional efficiency and specificity in liver-targeted delivery.

This makes it a compelling candidate for therapies aimed at treating liver diseases, including

genetic disorders that can be addressed through in vivo genome editing.

The selection between these two lipids will ultimately depend on the therapeutic goal, the

desired route of administration, and the target tissue. Further head-to-head studies would be

invaluable to the research community for a more direct and nuanced comparison of their

performance profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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